

The Nitropyrazole Frontier: Synthesis, Energetics, and Bioactivity

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Compound of Interest

Compound Name: *3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole*

CAS No.: *1240568-18-6*

Cat. No.: *B2444763*

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Executive Summary: The Nitrogen Advantage

Nitropyrazoles represent a critical class of nitrogen-rich heterocycles. Unlike traditional benzene-based nitro compounds (e.g., TNT), the pyrazole ring (

) offers a higher heat of formation (

) due to the inherent energy of the N-N bond.

- **Energetics:** They serve as "insensitivity" bridges—delivering performance comparable to RDX or HMX but with safety profiles closer to TATB.
- **Pharma:** They function as bio-isosteres to nitroimidazoles, offering altered redox potentials for hypoxia-activated prodrugs and antimicrobial agents.

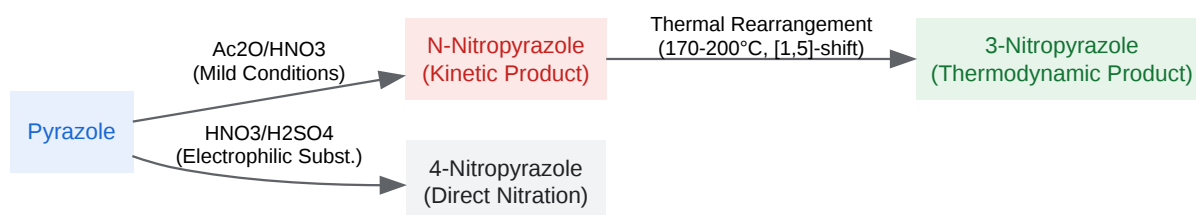
Historical Challenges & The Isomer Dilemma

The history of nitropyrazoles is defined by the struggle for regioselectivity.

- The C4 Trap: Direct electrophilic nitration of pyrazole almost exclusively targets the C4 position due to the electronic enrichment at this site.
- The C3/C5 Challenge: Accessing the 3- or 5-positions (critical for high-density energetic networks) requires indirect methods, primarily the thermal rearrangement of N-nitropyrazoles.

Mechanism: The N-Nitro to C-Nitro Migration

The synthesis of 3-nitropyrazole is a classic example of thermodynamic control overcoming kinetic preference.



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Figure 1: The divergence in nitration pathways. Direct nitration yields the 4-isomer, while N-nitration followed by thermal rearrangement ([1,5]-sigmatropic shift) yields the 3-isomer.

High-Performance Energetic Materials (HEDMs)

The modern era of nitropyrazoles is dominated by two "Hero Compounds" developed to replace sensitive munitions.

LLM-116 (4-Amino-3,5-Dinitropyrazole)

Developed by Lawrence Livermore National Laboratory, LLM-116 is an Insensitive High Explosive (IHE). It utilizes the "push-pull" electronic effect: the amino group (electron donor) stabilizes the ring against accidental initiation, while the two nitro groups (electron acceptors) provide the oxygen balance for detonation.

Comparative Properties

Property	TNT	RDX	LLM-116
Density (g/cm ³)	1.65	1.82	1.90
Detonation Velocity (km/s)	6.90	8.75	8.70 (Calc)
Decomposition Temp (°C)	295	204	178
Impact Sensitivity	Sensitive	Moderate	Insensitive

Synthesis Protocol: Vicarious Nucleophilic Substitution (VNS)

Standard Protocol adapted from Pagoria et al.

- Precursor: Start with 3,5-dinitropyrazole (synthesized via the rearrangement route described above).^{[1][2]}
- Reagents: 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent; DMSO as solvent; Potassium tert-butoxide (KOtBu) as base.
- Reaction:
 - Dissolve 3,5-dinitropyrazole and TMHI in anhydrous DMSO.
 - Add KOtBu slowly at 20–25°C. The base deprotonates the pyrazole, facilitating the nucleophilic attack of the hydrazine moiety.
 - Mechanism: The VNS mechanism allows amination without displacing a leaving group (hydrogen substitution).
- Workup: Quench with ice water and acidify to pH 3 with HCl. The product precipitates as a yellow solid.^[1]
- Purification: Recrystallize from butyl acetate to remove DMSO solvates.

TNP (3,4,5-Trinitropyrazole)

TNP represents the limit of carbon nitration on the pyrazole ring.[3] It is "fully oxidized" carbon, offering performance rivaling HMX.

- Synthesis Route: 3,5-Dinitropyrazole

Nitration to N-nitro-3,5-dinitropyrazole

Rearrangement/Oxidation

3,4,5-Trinitropyrazole.

- Key Feature: It is highly acidic and often used as an ammonium or hydrazinium salt to improve thermal stability.

Pharmaceutical Applications: The Bio-Isostere Strategy

While less common than in energetics, nitropyrazoles are emerging in medicinal chemistry as alternatives to nitroimidazoles (e.g., Metronidazole).

Mechanism of Action

Like other nitro-heterocycles, nitropyrazoles function as prodrugs.

- Reductive Activation: In anaerobic environments (bacteria or hypoxic tumor cells), the nitro group is enzymatically reduced (via nitroreductases).
- Radical Formation: This reduction generates transient nitro-radical anions ().
- Damage: These radicals covalently bind to DNA strands or oxidize essential cellular proteins, leading to cell death.

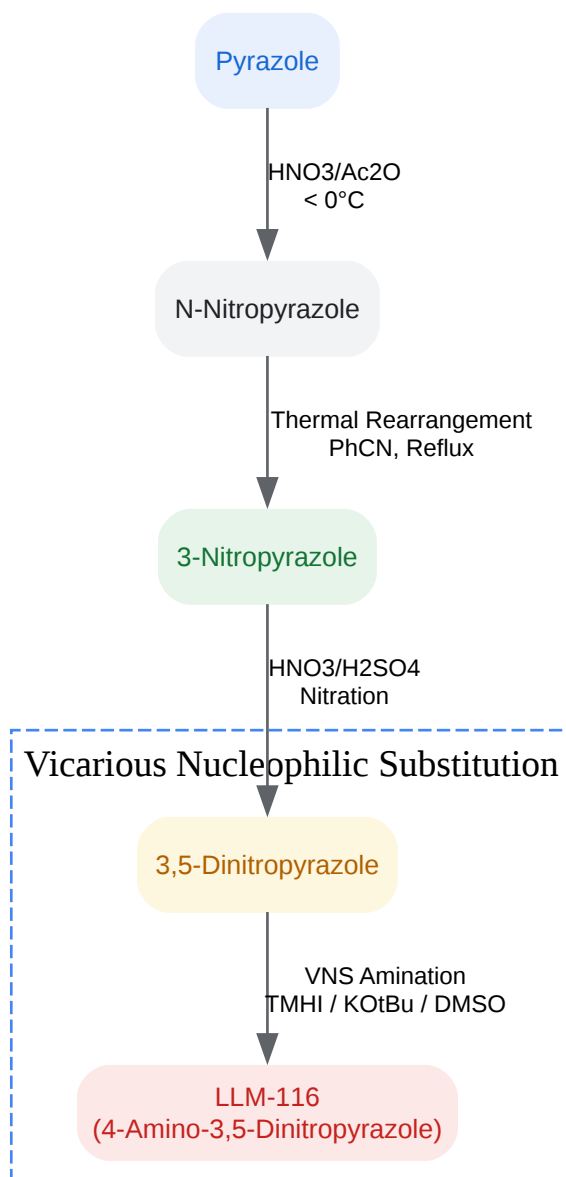
Toxicity & Design

The high redox potential of the nitro group often leads to mutagenicity (Ames positive). Drug developers use the pyrazole ring to tune this potential. By shifting the nitro group from C4 to C3, the reduction potential (

) changes, potentially allowing for selectivity between bacterial and human mitochondrial reductases.

Synthesis Workflow Visualization

The following diagram illustrates the critical path to LLM-116, highlighting the VNS step which avoids harsh nitration conditions.



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Figure 2: Step-by-step synthesis of LLM-116. The VNS step (dashed box) is the key innovation allowing amino-functionalization of the electron-deficient ring.

References

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- Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles Source: Journal of Organic Chemistry (Janssen & Habraken) URL:[[4](#)][[Link](#)]
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- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC / NIH URL:[[Link](#)]
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